molecular formula C20H24N4O5S2 B11926492 2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide

2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide

Katalognummer: B11926492
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: ZUBMGIFGOUFJOJ-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a phenylethenesulfonyl group and an acetamide moiety linked to a sulfamoylphenyl group.

Vorbereitungsmethoden

The synthesis of 2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the Phenylethenesulfonyl Group: This is achieved through sulfonylation reactions using reagents like phenylethenesulfonyl chloride.

    Attachment of the Acetamide Moiety: This step involves acylation reactions using acetic anhydride or acetyl chloride.

    Linking the Sulfamoylphenyl Group: This final step involves the reaction of the intermediate compound with sulfamoylphenyl derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylethenesulfonyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Vergleich Mit ähnlichen Verbindungen

2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C20H24N4O5S2

Molekulargewicht

464.6 g/mol

IUPAC-Name

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide

InChI

InChI=1S/C20H24N4O5S2/c21-31(28,29)19-8-4-7-18(15-19)22-20(25)16-23-10-12-24(13-11-23)30(26,27)14-9-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,22,25)(H2,21,28,29)/b14-9+

InChI-Schlüssel

ZUBMGIFGOUFJOJ-NTEUORMPSA-N

Isomerische SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3

Kanonische SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.